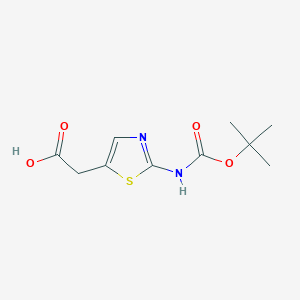
1-(3-Fluorophenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine involves several steps. The process begins with 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid, which is dissolved in tert-butanol. Diphenylphosphoryl azide is then added and the mixture is stirred at room temperature for 3 hours. The reaction is then heated to 80°C and stirred for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate: petroleum ether. The crude product obtained by concentration is then dissolved in 4M hydrochloric acid/1,4-dioxane solution and stirred at room temperature for 1 hour .Molecular Structure Analysis
The molecular formula of 1-(3-Fluorophenyl)cyclopropan-1-amine is C9H10FN . The InChI string is InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 .Wissenschaftliche Forschungsanwendungen
Pharmacology
1-(3-Fluorophenyl)cyclopropan-1-amine: is commonly used as a chemical intermediate in the synthesis of pharmacologically active compounds . Its structure is amenable to modifications that can lead to the development of new therapeutic agents.
Neuroscience
In neuroscience, this compound has potential applications due to its influence on neurotransmitter systems. It could be used to study the effects of fluorinated compounds on neural activity and to develop new treatments for neurological disorders .
Materials Science
The compound’s unique chemical structure could be utilized in materials science for the development of novel materials with specific optical or electronic properties. Its fluorine atom could engage in interesting interactions in polymeric or composite materials.
Analytical Chemistry
In analytical chemistry, 1-(3-Fluorophenyl)cyclopropan-1-amine can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methodologies .
Biochemistry
This compound may serve as a tool in biochemistry for probing the structure and function of biological molecules. It could be used to label or modify proteins or nucleic acids, providing insights into their behavior and interactions .
Environmental Science
1-(3-Fluorophenyl)cyclopropan-1-amine: might have applications in environmental science, particularly in the study of the environmental impact of fluorinated organic compounds and their biodegradation.
Agricultural Science
It has been mentioned as an ingredient in pesticides or antibacterial agents, which could lead to its use in agricultural sciences for protecting crops and ensuring food safety .
Chemical Engineering
In chemical engineering, this compound could be involved in process development and optimization, particularly in the synthesis of complex organic molecules. It could also play a role in the design of new catalytic systems .
Safety And Hazards
The safety data sheet for a similar compound, 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZALHUUXQDTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609983 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclopropan-1-amine | |
CAS RN |
764647-70-3 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)




![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)





